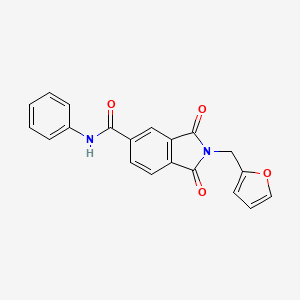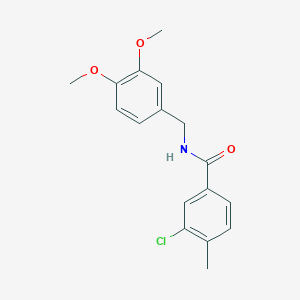![molecular formula C19H30ClNO2 B4404736 4-{4-[4-(1-piperidinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4404736.png)
4-{4-[4-(1-piperidinyl)butoxy]phenyl}-2-butanone hydrochloride
描述
4-{4-[4-(1-piperidinyl)butoxy]phenyl}-2-butanone hydrochloride, also known as PB22, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. PB22 is a chemical compound that is structurally similar to tetrahydrocannabinol (THC), the main psychoactive component found in marijuana. However, PB22 is not a naturally occurring compound and must be synthesized in a laboratory setting.
作用机制
4-{4-[4-(1-piperidinyl)butoxy]phenyl}-2-butanone hydrochloride acts as a partial agonist at cannabinoid receptors, meaning that it can activate these receptors to a lesser extent than THC. This results in a less potent psychoactive effect, but still allows for the activation of the endocannabinoid system. This compound has also been shown to have some affinity for other receptors such as the serotonin 5-HT2A receptor, which may contribute to its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including analgesic (pain-relieving), anti-inflammatory, and anti-convulsant properties. It has also been shown to have effects on appetite, with some studies suggesting that it may increase food intake. However, more research is needed to fully understand the effects of this compound on the body.
实验室实验的优点和局限性
One advantage of using 4-{4-[4-(1-piperidinyl)butoxy]phenyl}-2-butanone hydrochloride in scientific research is that it is a synthetic compound, meaning that it can be easily synthesized in a laboratory setting and does not require the use of plant material. This allows for more precise control over the dose and purity of the compound. However, one limitation of using this compound is that it is a relatively new compound, and there is still much that is unknown about its effects on the body. Additionally, as with all synthetic cannabinoids, there is a risk of toxicity and other adverse effects.
未来方向
There are many potential future directions for research on 4-{4-[4-(1-piperidinyl)butoxy]phenyl}-2-butanone hydrochloride and other synthetic cannabinoids. One area of interest is the development of new compounds that can selectively target specific cannabinoid receptors, which may have therapeutic benefits without the psychoactive effects of THC. Another area of interest is the study of the effects of synthetic cannabinoids on the developing brain, as there is concern that these compounds may have long-term effects on cognitive function. Overall, continued research on this compound and other synthetic cannabinoids has the potential to yield important insights into the endocannabinoid system and its role in regulating various physiological processes.
科学研究应用
4-{4-[4-(1-piperidinyl)butoxy]phenyl}-2-butanone hydrochloride has been used in scientific research to study the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a role in regulating various physiological processes such as pain, appetite, and mood. This compound has been shown to bind to cannabinoid receptors in the brain and body, which can help researchers better understand the mechanisms of action of these receptors.
属性
IUPAC Name |
4-[4-(4-piperidin-1-ylbutoxy)phenyl]butan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2.ClH/c1-17(21)7-8-18-9-11-19(12-10-18)22-16-6-5-15-20-13-3-2-4-14-20;/h9-12H,2-8,13-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJPNONUHLMECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCCCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-methyl-2-nitrophenoxy)acetyl]piperidine](/img/structure/B4404653.png)
![N-(2,6-diethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404658.png)


![2-[4-(acetylamino)phenoxy]-N-(3-acetylphenyl)acetamide](/img/structure/B4404674.png)


![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B4404691.png)

![ethyl {3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4404724.png)
![{2-[2-(4-morpholinyl)ethoxy]phenyl}methanol hydrochloride](/img/structure/B4404728.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4404730.png)
![2-({isopropyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate](/img/structure/B4404741.png)
